4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
Description
This pyrimidine derivative features a carbonitrile group at position 5, a 4-methylpiperazino substituent at position 4, a phenyl group at position 6, and a sulfanyl group linked to a 3-(trifluoromethyl)benzyl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylpiperazino group may improve solubility and bioavailability.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5S/c1-31-10-12-32(13-11-31)22-20(15-28)21(18-7-3-2-4-8-18)29-23(30-22)33-16-17-6-5-9-19(14-17)24(25,26)27/h2-9,14H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEVTSBPBNCWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under radical conditions.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Primary amines.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Preliminary studies indicate that derivatives of pyrimidine compounds exhibit anticancer properties. The structural similarity of 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile to known anticancer agents suggests potential efficacy against various cancer cell lines. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
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Targeting Biological Pathways
- The compound's ability to interact with specific biological receptors or enzymes positions it as a valuable tool in drug discovery. Its structural features allow it to modulate biological pathways, which can be exploited for therapeutic purposes, including the treatment of neurological disorders or metabolic diseases .
-
Pharmacological Studies
- Binding assays and pharmacological evaluations are essential for understanding the efficacy and specificity of this compound. Studies involving spectroscopic techniques (NMR, IR) can provide insights into the interactions between the compound and its biological targets, aiding in the design of more effective drugs .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. Common synthetic routes may include:
- Reagents: Specific piperazine derivatives and trifluoromethylbenzyl sulfides.
- Conditions: Temperature control, reaction time, and choice of solvents are critical for successful synthesis .
Case Studies
-
Antitumor Activity Evaluation
- A study focusing on similar pyrimidine derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as colon and breast cancer. The mechanisms involved apoptosis induction and cell cycle arrest, indicating that compounds like this compound could be further explored for their anticancer potential .
- Pharmacokinetic Profiling
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperazine ring and pyrimidine core facilitate its interaction with various biological pathways . This compound can modulate the activity of enzymes, inhibit receptor binding, and interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at Position 4
- 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-23-3) Key Difference: Replaces the phenyl group at position 6 with a 4-chlorophenyl and introduces a pyridinyl group at position 2. The pyridinyl substituent introduces nitrogen-based hydrogen bonding capacity, differing from the benzylsulfanyl group in the target compound .
- 4-(Cyclohexylamino)-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile (CAS 320422-41-1) Key Difference: Substitutes the 4-methylpiperazino group with a cyclohexylamino moiety. This substitution may affect pharmacokinetic properties such as membrane permeability .
Substituent Variations at Position 2
- 4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile (CAS 477872-97-2) Key Difference: Replaces the benzylsulfanyl group with a 4-pyridinyl group and shifts the trifluoromethylphenyl group to position 4. The methylamino group at position 4 is less basic than methylpiperazino, affecting protonation states under physiological conditions .
- 5-Acetyl-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile (CAS 337922-71-1) Key Difference: Features an acetyl and methyl group on a pyridine ring instead of a pyrimidine core.
Substituent Variations at Position 6
- 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338395-07-6) Key Difference: Substitutes the phenyl group at position 6 with a 4-methoxyphenyl group. This contrasts with the neutral phenyl group in the target compound .
Structural and Functional Implications
Electronic and Steric Effects
- The trifluoromethyl group in the target compound and analogs (e.g., CAS 477872-97-2) contributes to electron-withdrawing effects, stabilizing negative charges and enhancing metabolic resistance.
Pharmacokinetic Considerations
- Methylpiperazino vs. Cyclohexylamino: Methylpiperazino’s basic nitrogen improves aqueous solubility, whereas cyclohexylamino’s hydrophobicity may enhance tissue penetration but reduce solubility .
- Carbonitrile Group : Present in all compared compounds, this group often acts as a hydrogen bond acceptor, critical for target engagement in kinase inhibitors .
Biological Activity
4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 469.53 g/mol. The structure features a pyrimidine ring, which is known for its diverse biological activities, along with a piperazine moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H22F3N5S |
| Molecular Weight | 469.53 g/mol |
| Density | 1.37 g/cm³ (predicted) |
| Boiling Point | 635.9 °C (predicted) |
| pKa | 6.70 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The trifluoromethyl group and the piperazine ring are believed to play crucial roles in enhancing the compound's binding affinity and selectivity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular function.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation, pain, or other physiological responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production or inhibiting inflammatory pathways.
- Antimicrobial Effects : Some studies have indicated that similar compounds possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, showing promising results against human cancer cell lines with IC50 values ranging from 10 to 50 µM.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines by approximately 40% compared to controls.
- Antimicrobial Testing : A recent investigation found that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values around 25 µg/mL.
Q & A
Q. What synthetic methodologies are most effective for constructing the pyrimidine core of this compound?
The pyrimidine scaffold can be synthesized via cyclocondensation reactions using substituted β-ketonitriles or thioureas. For example, chlorination with phosphoryl chloride (POCl₃) is a key step in introducing reactive halogens for subsequent functionalization, as demonstrated in the synthesis of structurally similar pyrimidinecarbonitriles . Optimization of solvent systems (e.g., DCM/EtOH mixtures) and catalysts like p-toluenesulfonic acid can improve yields and reduce by-products .
Q. How can the structural identity of this compound be confirmed post-synthesis?
X-ray crystallography using programs like SHELXL for small-molecule refinement is the gold standard for unambiguous structural confirmation . Complementary techniques include:
- NMR Spectroscopy : Analyze aromatic protons (δ 7.0–8.5 ppm for phenyl groups) and methylpiperazino signals (δ 2.3–3.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ for C₂₄H₂₃F₃N₆S: calculated m/z 485.16).
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .
Q. What purification strategies are recommended for isolating this compound?
Column chromatography using silica gel (hexane/ethyl acetate gradients) is effective for initial purification. Recrystallization from ethanol or acetonitrile can enhance purity, particularly for removing sulfanyl-containing by-products . For polar impurities, reverse-phase HPLC with ammonium acetate buffers (pH 6.5) is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent systems) or compound stability. Mitigation strategies include:
Q. What computational approaches are suitable for predicting binding interactions of this compound?
Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins, focusing on the trifluoromethylbenzyl group’s hydrophobic pockets. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Electrostatic potential maps (DFT calculations) highlight nucleophilic/electrophilic regions of the pyrimidine core .
Q. How can reaction mechanisms for sulfanyl group introduction be experimentally validated?
Mechanistic studies require:
Q. What strategies minimize racemization during piperazino group functionalization?
Chiral HPLC (Chiralpak AD-H column) can separate enantiomers. Stereochemical integrity is preserved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
